6-Phenyl-2-[1-(propane-2-sulfonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one
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Overview
Description
6-Phenyl-2-[1-(propane-2-sulfonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one is a compound belonging to the pyridazinone family, which is known for its diverse pharmacological activities. Pyridazinones have been extensively studied due to their potential therapeutic applications, including antihypertensive, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-2-[1-(propane-2-sulfonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one typically involves the reaction of hydrazine or aryl hydrazines with ketones and esters or 1,4-dicarbonyl compounds . The most common method includes the cyclization of phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) .
Industrial Production Methods
Industrial production methods for pyridazinones often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-2-[1-(propane-2-sulfonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-Phenyl-2-[1-(propane-2-sulfonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one involves its ability to inhibit specific enzymes or receptors in biological systems. For instance, some pyridazinone derivatives inhibit calcium ion influx, which is crucial for platelet aggregation . This inhibition can lead to various therapeutic effects, such as reducing blood pressure or inflammation .
Comparison with Similar Compounds
Similar Compounds
4-Cyano-6-phenyl-5-substituted-3(2H)-pyridazinones: Known for their antiplatelet activity.
4-Benzyl-2-(3-(4-fluorophenyl)-2-oxopropyl)-6-phenylpyridazin-3(2H)-one: Used as a corrosion inhibitor.
Uniqueness
6-Phenyl-2-[1-(propane-2-sulfonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one is unique due to its specific structural features, which confer distinct pharmacological properties. Its sulfonylpiperidinyl group enhances its solubility and bioavailability, making it a promising candidate for drug development .
Properties
IUPAC Name |
6-phenyl-2-(1-propan-2-ylsulfonylpiperidin-4-yl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-14(2)25(23,24)20-12-10-16(11-13-20)21-18(22)9-8-17(19-21)15-6-4-3-5-7-15/h3-9,14,16H,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVIAIIFLZYFJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)N1CCC(CC1)N2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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